(D)-PPA 1

Proteolytic stability D-amino acid peptides Serum stability

Select (D)-PPA 1 for stable PD-1/PD-L1 blockade in vivo without PEGylation. First-in-class D-peptide antagonist (Kd=0.51 μM) resists proteolysis, enabling direct assessment of immune checkpoint effects. Ideal for peptide-drug conjugates and combination chemo-immunotherapy studies requiring controlled, moderate-affinity targeting. Research use only.

Molecular Formula C70H98N20O21
Molecular Weight 1555.6 g/mol
Cat. No. B2397966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D)-PPA 1
Molecular FormulaC70H98N20O21
Molecular Weight1555.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)N)O
InChIInChI=1S/C70H98N20O21/c1-36(92)57(89-66(107)53-13-8-26-90(53)68(109)46(11-5-6-24-71)82-65(106)52(34-91)88-62(103)47(27-38-14-18-41(93)19-15-38)83-58(99)43(72)31-55(74)96)67(108)86-50(32-56(97)98)64(105)80-44(12-7-25-78-70(75)76)59(100)81-45(22-23-54(73)95)60(101)84-48(28-39-16-20-42(94)21-17-39)61(102)85-49(30-40-33-77-35-79-40)63(104)87-51(69(110)111)29-37-9-3-2-4-10-37/h2-4,9-10,14-21,33,35-36,43-53,57,91-94H,5-8,11-13,22-32,34,71-72H2,1H3,(H2,73,95)(H2,74,96)(H,77,79)(H,80,105)(H,81,100)(H,82,106)(H,83,99)(H,84,101)(H,85,102)(H,86,108)(H,87,104)(H,88,103)(H,89,107)(H,97,98)(H,110,111)(H4,75,76,78)/t36-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,57+/m0/s1
InChIKeyZEZZLZKHZPMELC-SDQLLZIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(D)-PPA 1 (CAS 1620813-53-7): A Hydrolysis-Resistant D-Peptide PD-1/PD-L1 Antagonist for Cancer Immunotherapy Research


(D)-PPA 1 (CAS 1620813-53-7, C₇₀H₉₈N₂₀O₂₁, MW 1555.67) is a hydrolysis-resistant D-peptide antagonist of the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway [1]. Discovered using mirror-image phage display technology, it represents the first D-peptide antagonist developed to target the PD-1/PD-L1 interaction [2]. The compound binds to PD-L1 with a Kd of 0.51 μM and has demonstrated both in vitro and in vivo efficacy in disrupting PD-1/PD-L1 binding, inhibiting tumor growth and prolonging survival in mouse models [3].

Why L-Peptides, Small-Molecule PD-L1 Inhibitors, and Monoclonal Antibodies Cannot Substitute for (D)-PPA 1 in Specific Research Applications


In PD-1/PD-L1 checkpoint research, in-class substitution across peptide, small-molecule, and antibody formats is not functionally equivalent. L-peptide analogs of (D)-PPA 1 undergo rapid proteolytic degradation in serum (minutes to hours), severely limiting their utility in vivo . Small-molecule PD-L1 inhibitors such as BMS-1166 (IC₅₀ = 1.4 nM) and BMS-1001 (IC₅₀ = 2.25 nM) offer high potency but lack the modular conjugation chemistry of peptide scaffolds for targeted drug delivery applications . Monoclonal antibodies (e.g., cemiplimab KD = 0.60 nM, geptanolimab KD = 0.505 nM) provide sub-nanomolar affinity but are constrained by high production costs, immunogenicity potential, and limited tumor tissue penetration [1]. (D)-PPA 1 occupies a distinct experimental niche characterized by proteolytic resistance, moderate micromolar affinity suitable for conjugation-based targeting strategies, and a well-defined peptide backbone enabling site-specific chemical modification.

Quantitative Comparative Evidence: (D)-PPA 1 Differentiation Data for Scientific Procurement Decisions


Hydrolysis Resistance: D-Peptide Backbone Confers Proteolytic Stability Absent in L-Peptide Analogs

(D)-PPA 1 incorporates a fully D-amino acid backbone that renders it intrinsically resistant to stereospecific proteases (trypsin, chymotrypsin) that rapidly degrade L-peptide counterparts . This hydrolysis-resistant property enables sustained in vivo activity without requiring formulation stabilization, a critical differentiation from L-peptide PD-1/PD-L1 blockers which exhibit serum half-lives of minutes to hours and are unsuitable for systemic administration without encapsulation or PEGylation [1]. The mirror-image phage display methodology used to identify (D)-PPA 1 specifically selected for this proteolytic resistance phenotype [2].

Proteolytic stability D-amino acid peptides Serum stability

Binding Affinity and Inhibitory Potency: Quantitative Comparison with Small-Molecule Inhibitors and Antibodies

(D)-PPA 1 binds to PD-L1 with a Kd of 0.51 μM (510 nM) and inhibits PD-1/PD-L1 interaction at 1 mg/mL in flow cytometry assays [1]. This affinity is ~1,000-fold lower than clinical monoclonal antibodies (cemiplimab KD = 0.60 nM [2]; geptanolimab KD = 0.505 nM ) and ~360-fold lower than potent small-molecule inhibitors (BMS-1166 IC₅₀ = 1.4 nM ). The moderate micromolar affinity of (D)-PPA 1 makes it particularly suitable for conjugation-based targeting applications where high-avidity multivalent binding can compensate for lower monomeric affinity, while the lower potency reduces off-target immune activation risk in mechanistic studies requiring controlled checkpoint modulation [3].

PD-1/PD-L1 binding affinity Kd IC50 Immune checkpoint inhibition

In Vivo Antitumor Efficacy: Tumor Growth Inhibition in Syngeneic Mouse Models

(D)-PPA 1 has demonstrated in vivo efficacy in disrupting the PD-1/PD-L1 interaction in tumor-bearing mice, with significant inhibition of tumor growth and prolonged survival time [1]. Glycosylation-modified derivatives of (D)-PPA 1 (specifically D-gal-LPPA-1) showed pronounced restoration of T-cell functionality and significantly increased the proportion of CD8+ T cells secreting IFN-γ in lymph nodes and spleens of MC38 tumor-bearing mice [2]. In comparative studies, PPA1-DOX conjugates exhibited significantly lower toxicity and remarkably higher antitumor activity in vivo compared with free PPA1, random polypeptide-DOX conjugates, DOX, or 5-FU [3]. In contrast, small-molecule inhibitors like BMS-202 have shown direct cytotoxic effects with limited lymphocyte accumulation in tumor sites [4].

In vivo antitumor efficacy MC38 colon cancer model Tumor growth inhibition CD8+ T cell activation

Chemical Conjugation Versatility: Modular Scaffold for Targeted Drug Delivery and Theranostic Applications

The peptide backbone of (D)-PPA 1 enables site-specific chemical conjugation that is not readily achievable with small-molecule inhibitors or antibodies. Glycosylation of the (D)-PPA 1 scaffold with D-glucose and D-galactose produced D-glu-LPPA-1 (IC₅₀ = 75.5 μM) and D-gal-LPPA-1 (IC₅₀ = 101.9 μM), demonstrating retention of functional PD-1/PD-L1 blockade post-modification [1]. Furthermore, (D)-PPA 1 has been successfully conjugated to doxorubicin (DOX) via a pH-sensitive linker to create PPA1-DOX conjugates with enhanced tumor-specific cytotoxicity and reduced systemic toxicity [2]. Injectable supramolecular hydrogels incorporating (D)-PPA 1 and DOX have been developed for locoregional chemo-immunotherapy delivery [3]. This conjugation versatility distinguishes (D)-PPA 1 from small molecules (limited functionalization sites) and antibodies (heterogeneous conjugation, high cost).

Peptide-drug conjugates Glycosylation PDC Targeted delivery

Unique Discovery Methodology: Mirror-Image Phage Display Enables D-Peptide Identification Inaccessible to Conventional Screening

(D)-PPA 1 was identified using mirror-image phage display technology—a specialized methodology that selects for D-peptide binders against the D-enantiomer of the target protein [1]. This approach yields hydrolysis-resistant antagonists that are fundamentally inaccessible to conventional L-peptide phage display or small-molecule library screening. (D)-PPA 1 represents the first-in-class D-peptide antagonist developed for the PD-1/PD-L1 pathway using this technique [2]. The mirror-image phage display methodology inherently confers proteolytic resistance as a selection criterion, producing a scaffold with intrinsic in vivo stability that L-peptide inhibitors (e.g., mL7N, TPP-1) lack [3].

Mirror-image phage display D-peptide discovery Proteolysis-resistant peptides

Optimal Research and Procurement Applications for (D)-PPA 1 Based on Quantitative Differentiation Evidence


In Vivo PD-1/PD-L1 Checkpoint Studies Requiring Extended Stability Without Formulation Complexity

Researchers conducting in vivo tumor immunology studies (MC38 colon cancer, CT26 xenograft models) who require sustained PD-1/PD-L1 blockade should select (D)-PPA 1 over L-peptide alternatives. The D-amino acid backbone provides intrinsic hydrolysis resistance [1], eliminating the need for nanoparticle encapsulation or PEGylation required for L-peptide stabilization [2]. This reduces experimental variables and formulation development burden while enabling direct assessment of checkpoint blockade effects on CD8+ T-cell infiltration and IFN-γ secretion [3].

Peptide-Drug Conjugate (PDC) Development and Targeted Chemo-Immunotherapy Formulation

(D)-PPA 1 is uniquely suited as a targeting ligand for peptide-drug conjugates (PDCs) due to its well-defined sequence, moderate affinity (Kd = 0.51 μM), and compatibility with site-specific conjugation chemistry [1]. Unlike small-molecule inhibitors (limited functionalization sites) or antibodies (heterogeneous conjugation, high cost), (D)-PPA 1 has been successfully glycosylated [2] and conjugated to doxorubicin via pH-sensitive linkers to create tumor-microenvironment-responsive prodrugs with reduced systemic toxicity [3]. Research programs developing injectable hydrogels or supramolecular nanoplatforms for locoregional chemo-immunotherapy should prioritize (D)-PPA 1 as the PD-L1 targeting moiety.

Mechanistic Studies of D-Peptide Pharmacology and Proteolysis-Resistant Scaffold Design

(D)-PPA 1 serves as the prototypical tool compound for investigating D-peptide pharmacology in immune-oncology. Discovered via mirror-image phage display [1], it represents a first-in-class D-peptide PD-1/PD-L1 antagonist [2]. Researchers studying the pharmacokinetic advantages of D-amino acid scaffolds, comparative proteolytic stability of D- vs. L-peptides, or structure-activity relationships of immune checkpoint-targeting peptides should procure (D)-PPA 1 as the benchmark reference standard. L-peptide alternatives would confound such studies due to rapid in vivo degradation [3].

Moderate-Affinity Checkpoint Modulation for Combination Therapy with Potent Cytotoxic Agents

For studies combining checkpoint blockade with chemotherapy (doxorubicin, 5-FU) or radiotherapy where maximal standalone PD-1/PD-L1 inhibition is not the primary objective, (D)-PPA 1 offers a controlled, moderate-affinity (Kd = 0.51 μM) blockade profile [1]. This avoids the potential for excessive immune-related adverse effects associated with sub-nanomolar small molecules (BMS-1166 IC₅₀ = 1.4 nM) or antibodies (cemiplimab KD = 0.60 nM) [2]. The PPA1-DOX conjugate platform has demonstrated significantly lower toxicity and higher antitumor activity compared to free DOX or 5-FU [3], validating the therapeutic window advantage of moderate-affinity targeting in combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D)-PPA 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.